(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride
Overview
Description
(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C9H13NS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing sulfur. This compound is often used in scientific research and as a synthetic intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophenol derivative and an appropriate electrophile.
Reduction: The benzothiophene ring is then subjected to reduction reactions to form the tetrahydrobenzothiophene derivative.
Amination: The tetrahydrobenzothiophene derivative is reacted with an amine source to introduce the amine group at the desired position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine
- (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine sulfate
- (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine nitrate
Uniqueness
(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain chemical and biological applications where these properties are advantageous.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h6H,1-5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIFBHSDQOICFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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